2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S4/c1-13-7-8-14(24-2)16(11-13)28(22,23)19-12-17(15-5-3-9-25-15)27(20,21)18-6-4-10-26-18/h3-11,17,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFAGZMOJWPBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzene sulfonamide core: This can be achieved by sulfonation of a benzene derivative followed by amination.
Introduction of the thiophene groups: Thiophene derivatives can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Methoxylation and methylation: These functional groups can be introduced through standard organic reactions such as methylation using methyl iodide and methoxylation using methanol in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Density | 1.281 g/cm³ |
| Boiling Point | 364.4 ºC |
| Flash Point | 129.9 ºC |
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential applications include:
- Antimicrobial Agents : The compound has shown promise against multidrug-resistant pathogens, making it a potential lead for new antibiotics targeting Gram-negative and Gram-positive bacteria .
- Anticancer Research : Due to its ability to inhibit specific enzymes involved in cancer progression, this compound may serve as a foundation for developing anticancer therapies.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar sulfonamide compounds. The following table summarizes key findings related to the biological activity of these compounds:
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2-methoxy-5-methyl-N-[...] | Antimicrobial | 12.5 | |
| Thiopyrimidine–benzenesulfonamide | Antimicrobial | 15.0 | |
| Compound C | Carbonic anhydrase inhibitor | 8.0 |
Materials Science Applications
The electronic properties of this compound make it a candidate for use in organic electronics. Its ability to form stable films and conduct electricity can be utilized in:
- Organic Photovoltaics : As an active layer material due to its light absorption properties.
- Field Effect Transistors : Its semiconducting properties can be exploited in the development of organic semiconductors.
Antimicrobial Efficacy Study
A high-throughput screening of sulfonamide derivatives against multiple bacterial strains revealed that modifications in the sulfonamide structure could enhance efficacy against resistant strains. The study highlighted that certain derivatives exhibited significant antimicrobial activity with IC50 values ranging from 8 to 15 µM .
Cardiovascular Studies
Research evaluating the effects of various sulfonamide derivatives on perfusion pressure in isolated rat hearts indicated that specific compounds significantly reduced perfusion pressure over time. This suggests potential cardiovascular benefits and opens avenues for further research into cardiovascular applications .
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, leading to competitive inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its dual thiophene substituents and methoxy/methyl benzene ring. Below is a comparison with structurally related sulfonamides:
Key Differences and Implications
- The dual thiophene groups (neutral thiophen-2-yl and electron-deficient thiophene-2-sulfonyl) may facilitate π-π stacking and hydrogen bonding, distinguishing it from mono-thiophene derivatives like 5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide .
- Compared to acetamide derivatives (e.g., ), the sulfonamide group offers stronger hydrogen-bond acceptor properties, which could enhance receptor binding .
- Biological Activity Predictions: Thiophene-containing sulfonamides (e.g., ) are noted for applications in chemical sensors and pharmaceuticals due to their electronic properties . The dual thiophene groups in the target compound may amplify these effects. Antimicrobial activity observed in simpler benzenesulfonamides (Aziz-ur-Rehman et al., 2013) suggests the target compound could be a candidate for similar screening .
Biological Activity
The compound 2-methoxy-5-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. Its unique structural features, including thiophene rings and sulfonamide moieties, suggest significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 434.6 g/mol. The structure includes multiple functional groups that may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.6 g/mol |
| IUPAC Name | 2-methoxy-5-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
| LogP | 5.51350 |
| Boiling Point | 364.4ºC |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to antimicrobial or anticancer effects.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity. The compound's structure allows it to potentially inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition can lead to the disruption of bacterial growth and proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of thiophene-containing compounds. For instance, derivatives similar to the target compound have shown promising results in inhibiting tubulin polymerization, a critical process in cancer cell division. In vitro studies have reported IC50 values ranging from 2.6 to 18 nM against various cancer cell lines .
Case Studies
- Inhibition of Tubulin Polymerization : A study on related compounds demonstrated that modifications at specific positions on the thiophene and benzene rings significantly enhanced antiproliferative activity against cancer cells . The most effective derivatives exhibited IC50 values lower than 20 nM.
- Antiviral Activity : Research has also suggested that similar sulfonamide derivatives can act as antiviral agents by targeting viral RNA polymerases, effectively inhibiting viral replication .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substitutions on the thiophene rings and the positioning of the methoxy group are crucial for maximizing biological activity. Compounds with methoxy groups at specific positions demonstrated enhanced binding affinity to their targets compared to unsubstituted analogs.
Toxicity Studies
Toxicological evaluations are essential for determining the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit potent biological activity, they also show varying degrees of cytotoxicity, necessitating further investigation into their therapeutic indices .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Sulfonamide bond formation : Reacting a thiophene-2-sulfonyl chloride intermediate with a primary amine-containing precursor under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl by-products .
- Thiophene ring functionalization : Electrophilic substitution or cross-coupling reactions to introduce methyl/methoxy groups. Controlled temperatures (0–25°C) prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
Table 1 : Critical Reaction Parameters
| Step | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | DCM/THF | Triethylamine | 0–5°C | 60–75 |
| Thiophene modification | DMF | NaH | 25°C | 40–50 |
Q. Which spectroscopic techniques are recommended for structural characterization?
- NMR Spectroscopy : H and C NMR confirm methoxy, thiophene, and sulfonamide groups. Aromatic protons appear at δ 6.8–7.5 ppm, while sulfonamide protons resonate near δ 3.5–4.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 495.12) and fragmentation patterns .
- FT-IR : Sulfonamide S=O stretches at 1150–1350 cm and thiophene C-S bonds at 600–700 cm .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound?
- Substituent modification : Replace the methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess effects on biological target binding .
- Thiophene ring substitution : Introduce halogens (e.g., Cl, Br) to enhance lipophilicity and membrane permeability .
- Biological assays : Test modified analogs against target enzymes (e.g., carbonic anhydrase) using inhibition assays (IC measurements) .
Table 2 : Example SAR Data
| Modification | IC (nM) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 120 | 0.15 |
| 5-Methyl → 5-Nitro | 85 | 0.08 |
| Methoxy → Amino | 200 | 0.30 |
Q. How can contradictions in reported biological activity data be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., enzyme source, buffer pH) to ensure reproducibility .
- Compound purity : Use HPLC (>99% purity) to eliminate interference from synthetic by-products .
- Structural analogs : Compare activity of closely related derivatives to isolate critical functional groups .
Q. What strategies optimize the compound’s stability during storage?
- Temperature control : Store at –20°C under inert gas (argon) to prevent decomposition .
- DSC analysis : Monitor thermal stability; decomposition onset at 140°C with energy release of 400 J/g .
- Lyophilization : Convert to a stable crystalline form using freeze-drying .
Methodological Challenges
Q. What are common side reactions during synthesis, and how are they mitigated?
- Sulfonamide hydrolysis : Occurs under acidic conditions. Mitigation: Use anhydrous solvents and neutral pH .
- Thiophene ring oxidation : Forms sulfones. Mitigation: Avoid strong oxidizers (e.g., HO) during purification .
- By-product formation : Monitor reactions with TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) .
Q. How can computational methods guide the design of analogs with enhanced bioactivity?
- Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2). For example, methoxy groups may form hydrogen bonds with Arg120 .
- QSAR modeling : Correlate logP values with membrane permeability; aim for logP 2–4 for optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
